3-Methoxycyclobutan-1-ol
Overview
Description
3-Methoxycyclobutan-1-ol is an organic compound with the molecular formula C5H10O2 It is a cyclobutanol derivative, characterized by a methoxy group attached to the third carbon of the cyclobutane ring
Mechanism of Action
Target of Action
It is often used as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory, anti-tumor, and analgesic agents .
Mode of Action
The exact mode of action of 3-Methoxycyclobutan-1-ol is not well-documented. As an intermediate in chemical synthesis, it likely interacts with its targets through chemical reactions to form new compounds. The nature of these interactions would depend on the specific synthesis pathway and the target molecules involved .
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various biochemical pathways depending on the final product being synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific bioactive molecules that it helps synthesize. For instance, if it is used to synthesize an anti-inflammatory agent, the result of its action might be a reduction in inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For instance, its storage temperature is typically around 2-8℃ .
Biochemical Analysis
Biochemical Properties
3-Methoxycyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, facilitating its binding and subsequent transformation. Additionally, the methoxy group can participate in hydrophobic interactions with non-polar regions of proteins, influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound may enhance the expression of genes involved in oxidative stress response, thereby promoting cell survival under stressful conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and maintenance of cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions with cofactors, such as NADH and FADH2, are also crucial for the compound’s metabolic transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with intracellular binding partners, such as cytoplasmic proteins and organelle membranes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be targeted to the nucleus, where it can modulate gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to yield the desired cyclobutanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxycyclobutanone, while reduction can produce various cyclobutanol derivatives.
Scientific Research Applications
3-Methoxycyclobutan-1-ol finds applications in several areas of scientific research:
Chemistry: It is used as a reagent in organic synthesis to explore new reactions and develop innovative compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It serves as an intermediate in the production of bioactive molecules and other industrial chemicals.
Comparison with Similar Compounds
cis-3-Methoxycyclobutan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
trans-3-Methoxycyclobutan-1-ol: Another stereoisomer with distinct chemical behavior.
3-Methoxy-1-butanol: A structurally related compound with different functional groups and applications.
Uniqueness: 3-Methoxycyclobutan-1-ol is unique due to its cyclobutane ring structure combined with a methoxy group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-methoxycyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYROIVZPXZWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-46-3, 1819983-03-3 | |
Record name | methoxycyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1r,3r)-3-methoxycyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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